2-Decoxycarbonyl-5-octoxycarbonylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

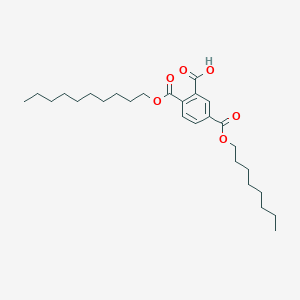

2-Decoxycarbonyl-5-octoxycarbonylbenzoic acid, also known as 2-DCB, is a carboxylic acid derived from benzoic acid. It is a white, crystalline solid with a melting point of 150-152°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. 2-DCB is a versatile compound and has a wide range of applications in synthetic chemistry, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Organic Synthesis Applications

In organic synthesis, compounds like o-Iodoxybenzoic acid (IBX) have been highlighted for their efficacy in oxidation processes adjacent to carbonyl functionalities and at benzylic and related carbon centers. This utility is attributed to the chemoselective nature of these oxidants, enabling selective transformations within multifunctional substrates, thus serving as a crucial tool in the synthesis of complex organic molecules (Nicolaou et al., 2002).

Polymer Chemistry Innovations

In polymer chemistry, benzoic acid derivatives are integral to developing novel materials with desired properties. For instance, polymerizable benzoic acid derivatives have been used to create polymers with liquid-crystalline phases, which are significant for advanced materials applications such as in displays and sensors (Kishikawa et al., 2008). Additionally, the catalytic activity and product selectivity of Co(III)-based catalysts in the copolymerization of carbon dioxide and epoxides have been explored to produce biodegradable polycarbonates, underscoring the role of benzoic acid derivatives in sustainable material synthesis (Xiao‐Bing Lu et al., 2012).

Environmental Science and Technology

Benzoic acid derivatives have also been studied for their role in environmental applications, particularly in the photodegradation of pollutants. Research on photocatalytic activities of certain heterojunctions suggests that benzoic acid derivatives can enhance the degradation of contaminants under visible light, presenting a promising approach for water decontamination technologies (Bessekhouad et al., 2005). Moreover, studies on the electrochemical degradation of phenol highlight the potential of hydroxylation processes involving hydroxyl radicals for the treatment of persistent organic substances in water, indicating the environmental significance of these compounds (Wu et al., 2007).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Decoxycarbonyl-5-octoxycarbonylbenzoic acid involves the introduction of two different ester groups onto a benzoic acid molecule. The first ester group is a decyl ester, while the second ester group is an octyl ester. The carboxylic acid group of the benzoic acid molecule is then converted to a carboxylic acid chloride, which is subsequently reacted with a decyl alcohol and an octyl alcohol to form the desired compound.", "Starting Materials": [ "Benzoic acid", "Decyl alcohol", "Octyl alcohol", "Thionyl chloride", "Triethylamine", "Dimethylformamide" ], "Reaction": [ "Benzoic acid is first reacted with thionyl chloride and triethylamine to form the corresponding carboxylic acid chloride.", "The resulting carboxylic acid chloride is then reacted with decyl alcohol and octyl alcohol in the presence of a base catalyst, such as triethylamine, to form the desired compound.", "The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.", "The resulting product is then purified by recrystallization or column chromatography." ] } | |

CAS RN |

67989-23-5 |

Molecular Formula |

C27H46O8 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

benzene-1,2,4-tricarboxylic acid;decan-1-ol;octan-1-ol |

InChI |

InChI=1S/C10H22O.C9H6O6.C8H18O/c1-2-3-4-5-6-7-8-9-10-11;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;1-2-3-4-5-6-7-8-9/h11H,2-10H2,1H3;1-3H,(H,10,11)(H,12,13)(H,14,15);9H,2-8H2,1H3 |

InChI Key |

PVCRYMXYJQDBEY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)OCCCCCCCC)C(=O)O |

Canonical SMILES |

CCCCCCCCCCO.CCCCCCCCO.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2,2'-disulfonic acid, 4-[(1-hydroxy-4-sulfo-2-naphthalenyl)azo]-5,5'-dimethyl-4'-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-, trisodium salt](/img/structure/B1606125.png)

![1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1606139.png)

![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)